

# Introduction: The Molecular Architecture of a Versatile Linker

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## Compound of Interest

Compound Name: Acid-PEG5-NHS ester

Cat. No.: B605144

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**Acid-PEG5-NHS ester** is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and diagnostic development.[1][2] Its structure is intelligently designed with three key components: a reactive N-hydroxysuccinimide (NHS) ester, a terminal carboxylic acid, and a hydrophilic 5-unit polyethylene glycol (PEG) spacer.[1][3] This configuration allows for the covalent attachment of molecules to primary amines, making it a staple for modifying proteins, antibodies, and amine-functionalized oligonucleotides.[4][5]

The NHS ester end provides a mechanism for efficiently reacting with primary amines (-NH<sub>2</sub>) found on lysine residues in proteins, forming a highly stable amide bond.[6][7] The PEG5 spacer is not merely a linker; its hydrophilic nature enhances the aqueous solubility of the resulting conjugate, which is critical for biological applications.[1][2] The terminal carboxylic acid offers further versatility. It can be used in a subsequent conjugation step after activation with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or it can be left unmodified to introduce a negative charge, potentially influencing the conjugate's solubility and pharmacokinetic properties.[8][9]

This guide provides a comprehensive overview of the core technical aspects of **Acid-PEG5-NHS ester**, from its fundamental chemical properties to detailed, field-proven protocols for its successful application.

## Core Molecular and Physical Properties

A precise understanding of the linker's properties is the foundation for reproducible experimental design. The key quantitative data for **Acid-PEG5-NHS ester** are summarized

below.

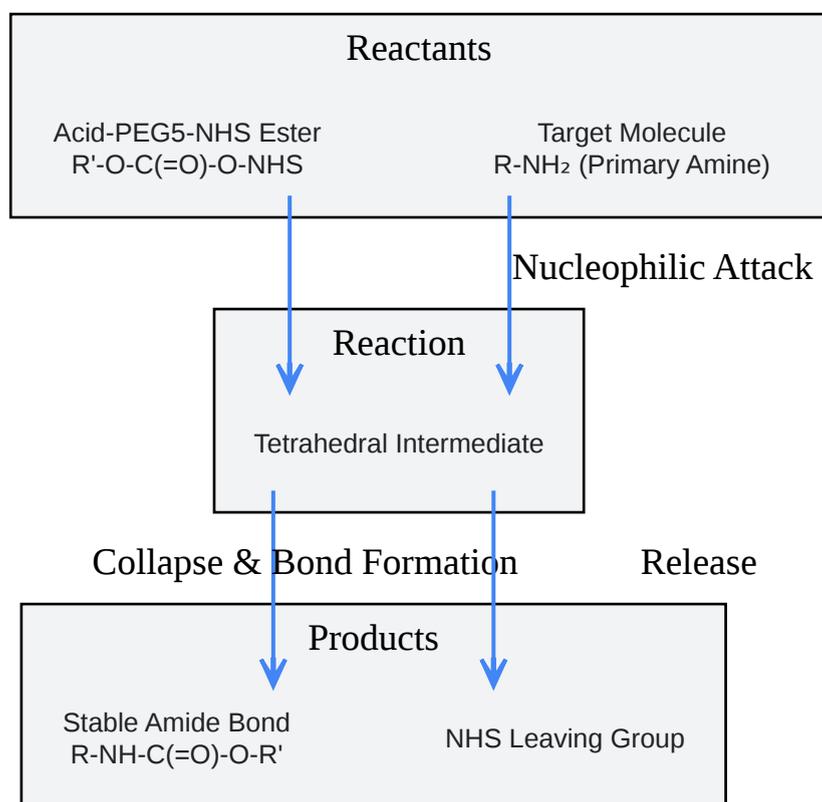
Property	Value	Source(s)
Molecular Formula	C <sub>18</sub> H <sub>29</sub> NO <sub>11</sub>	[3][4][9]
Molecular Weight	435.43 g/mol	[2][4]
CAS Number	1343476-41-4	[1][3][4]
Appearance	Pale Yellow Oily Matter	[2]
Purity	Typically ≥95%	[1][2][3]
Storage Conditions	-20°C for long-term storage (months to years)	[4][9]

## Part 1: The Chemistry of Amine-Reactive Conjugation

The utility of **Acid-PEG5-NHS ester** is rooted in the specific and efficient chemistry of the NHS ester group. Its reaction with primary amines is a classic example of nucleophilic acyl substitution, a cornerstone of bioconjugation.[10]

### Mechanism of Action: Forming the Amide Bond

The process begins when an unprotonated primary amine, acting as a potent nucleophile, attacks the carbonyl carbon of the NHS ester.[10][11] This forms a transient tetrahedral intermediate. This unstable intermediate then collapses, expelling the N-hydroxysuccinimide (NHS) moiety as a leaving group and resulting in the formation of a robust, irreversible amide bond between the PEG linker and the target molecule.[10][11]



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**Figure 1:** Mechanism of NHS ester reaction with a primary amine.

## Controlling the Reaction Environment: Causality Behind Key Parameters

The success of the conjugation is critically dependent on managing the competition between the desired reaction with the amine (aminolysis) and the undesirable reaction with water (hydrolysis).[10]

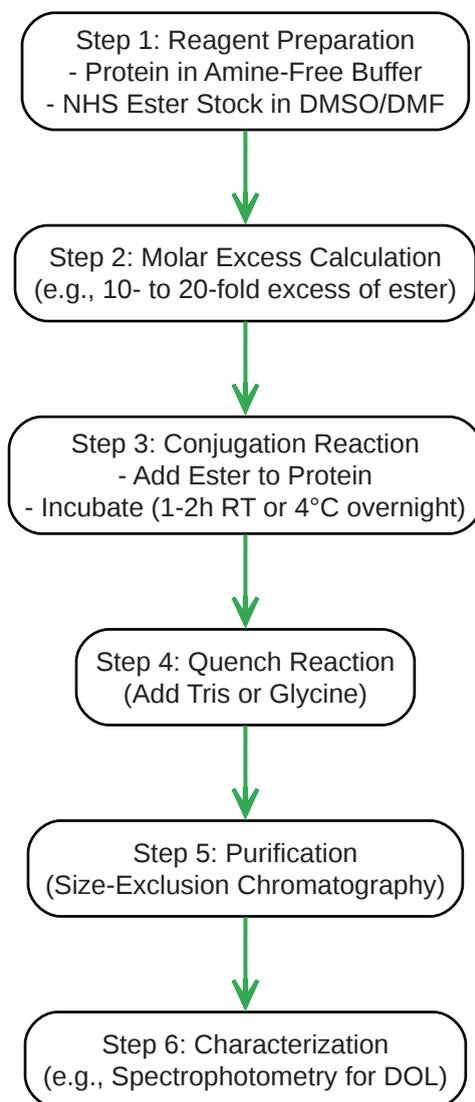
- The Decisive Role of pH: The reaction pH is the most critical variable.[10][12]
  - Below pH 7: Primary amines are predominantly protonated ( $R-NH_3^+$ ), which renders them non-nucleophilic and effectively stops the conjugation reaction.[10]
  - Optimal pH (7.2 - 8.5): In this range, a sufficient concentration of the amine is deprotonated and nucleophilic, while the rate of NHS ester hydrolysis is manageable. A pH

of 8.3-8.5 is often cited as optimal.[7][12]

- Above pH 9.0: While the amine is highly reactive, the hydrolysis of the NHS ester becomes extremely rapid, significantly reducing the yield of the desired conjugate.[10] The half-life of an NHS ester can drop to just minutes at pH 9.0.[10]
- Buffer Selection is Non-Negotiable: The choice of buffer is paramount. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester, drastically reducing conjugation efficiency.[7][10]
  - Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, and HEPES are excellent choices.[10][13] A 0.1 M sodium bicarbonate solution naturally provides a suitable pH of ~8.3.[6][12]
- Reagent Solubility and Handling: **Acid-PEG5-NHS ester** is often first dissolved in a small volume of an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous solution of the target biomolecule.[12][14] It is crucial to use high-quality, amine-free DMF, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[12] Stock solutions in anhydrous DMSO can typically be stored at -20°C for 1-2 months.[12][14]

## Part 2: Field-Proven Experimental Protocols

The following protocols provide a self-validating framework for the successful conjugation of a protein (e.g., an antibody) with **Acid-PEG5-NHS ester**.



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**Figure 2:** General experimental workflow for protein conjugation.

## Protocol 1: Protein Labeling with Acid-PEG5-NHS Ester

This protocol is generalized for labeling an IgG antibody but can be adapted for other proteins.

- Protein and Buffer Preparation:
  - Prepare the antibody solution at a concentration of 1-10 mg/mL.[12][14] A concentration of 2.5 mg/mL is a common starting point.[6]

- The antibody must be in an amine-free buffer. If it is in a buffer like Tris, it must be exchanged into a suitable buffer like 0.1 M sodium bicarbonate, pH 8.3.[6]
- NHS Ester Stock Solution Preparation:
  - Allow the vial of **Acid-PEG5-NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.
  - Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[6] For example, to make 100  $\mu$ L of a 10 mM solution, dissolve 0.435 mg of the ester (MW 435.43) in 100  $\mu$ L of solvent. Vortex to ensure it is fully dissolved.[6]
- Conjugation Reaction:
  - A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point for optimization.[10]
  - Add the calculated volume of the 10 mM NHS ester stock solution to the protein solution while gently vortexing.
  - Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours (or overnight) at 4°C, protected from light.[6][10]
- Quenching the Reaction:
  - To stop the reaction and consume any unreacted NHS ester, add a quenching buffer such as 1 M Tris or glycine to a final concentration of 50-100 mM.[10]
  - Incubate for an additional 15-30 minutes at room temperature.[10]

## Protocol 2: Purification of the Labeled Conjugate

It is essential to remove unreacted linker and the NHS byproduct from the final conjugate.

- Column Preparation:
  - Use a size-exclusion chromatography (SEC) column, such as a G-25 desalting column, appropriate for the volume of your reaction mixture.[12][15]

- Equilibrate the column with your desired final storage buffer (e.g., PBS).
- Sample Purification:
  - Apply the quenched reaction mixture directly to the top of the equilibrated column.[\[13\]](#)
  - Elute the conjugate with the storage buffer according to the manufacturer's instructions. The larger protein conjugate will elute first, while the smaller, unreacted linker and byproducts will be retained longer on the column.
  - Collect the fractions containing the purified, labeled protein.
- Storage:
  - Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.[\[13\]](#) Consider adding stabilizers like BSA or dividing the sample into aliquots to avoid freeze-thaw cycles.[\[6\]](#)[\[13\]](#)

## Part 3: Troubleshooting Common Issues

Even with robust protocols, challenges can arise. The following table provides guidance on common problems and their solutions.

Issue	Potential Cause(s)	Recommended Solution(s)
Low Labeling Efficiency	1. Incorrect pH (too low). 2. Presence of competing primary amines in the buffer (e.g., Tris). 3. Hydrolyzed NHS ester due to moisture or high pH. 4. Insufficient molar excess of the linker.	1. Verify buffer pH is between 7.2-8.5. 2. Exchange protein into an amine-free buffer like PBS or bicarbonate. 3. Use fresh, anhydrous DMSO/DMF and prepare the stock solution immediately before use. 4. Increase the molar excess of the NHS ester in the reaction.
Protein Precipitation	1. Organic solvent concentration is too high (>10%). 2. Excessive modification of lysine residues altering protein charge and conformation.	1. Keep the final concentration of DMSO or DMF in the reaction mixture below 10%. 2. Reduce the molar excess of the NHS ester or shorten the reaction time.
Inconsistent Results	1. Inaccurate protein concentration measurement. 2. Degradation of NHS ester stock solution. 3. Variability in reaction time or temperature.	1. Accurately determine protein concentration before starting. 2. Prepare fresh NHS ester stock for each experiment or store properly at -20°C. 3. Standardize incubation times and temperatures across all experiments.

## Conclusion

**Acid-PEG5-NHS ester** stands out as a powerful and versatile tool in the bioconjugation scientist's arsenal. Its well-defined structure, combining an amine-reactive NHS ester with a solubilizing PEG spacer and a second functional handle in the carboxylic acid, provides a robust platform for creating advanced bioconjugates. By understanding the underlying chemical principles and carefully controlling critical reaction parameters such as pH, buffer composition, and molar ratios, researchers can reliably and reproducibly generate conjugates for a wide array of applications in drug development, diagnostics, and fundamental research.

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